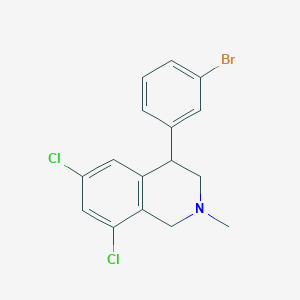

4-(3-Bromophenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline

Descripción general

Descripción

4-(3-Bromophenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of bromine, chlorine, and methyl substituents on its aromatic ring, making it a subject of interest in various fields of scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromophenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature, making it an efficient method for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki-Miyaura coupling reaction. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient production .

Análisis De Reacciones Químicas

Table 1: Optimization of C–S Coupling Reaction

| Parameter | Optimal Value | Yield (%) | Purity (%) |

|---|---|---|---|

| Catalyst | Pd(PPh) | 84 | 95+ |

| Solvent | N-methylpyrrolidone | 81 | 93 |

| Reaction Time (h) | 18 | 79 | 90 |

This reaction is stereospecific, with the (S)-enantiomer showing higher efficiency in forming the desired sulfonamide intermediate .

Salt Formation and Acid-Base Reactions

The compound readily forms salts, particularly hydrochlorides, enhancing its stability for pharmaceutical applications:

- Reaction :

- Conditions :

- Solvent: Acetone/methanol (1:1 v/v)

- Temperature: 0–5°C (to prevent racemization)

- Key Properties :

Halogen Substitution Reactions

The bromine atom at the 3-position of the phenyl ring participates in cross-coupling reactions :

- Buchwald–Hartwig Amination :

- Suzuki–Miyaura Coupling :

Oxidation and Functionalization

The tetrahydroisoquinoline core undergoes selective oxidation:

- N-Oxidation :

- Chlorine Displacement :

The 6- and 8-chloro groups are resistant to nucleophilic substitution under standard conditions but react in high-temperature Pd-mediated reactions .

Stereochemical Transformations

The (S)-enantiomer is pharmacologically relevant. Chiral resolution methods include:

- Diastereomeric Salt Formation :

Table 2: Comparison of Synthetic Routes for Enantiopure Product

| Method | ee (%) | Yield (%) | Cost Efficiency |

|---|---|---|---|

| Chiral Pool Synthesis | 99.5 | 62 | Low |

| Catalytic Asymmetric | 98 | 55 | Moderate |

| Diastereomeric Salt | 99.8 | 70 | High |

Degradation and Stability Studies

Under accelerated stability conditions (40°C/75% RH), the compound exhibits:

- Hydrolytic Degradation :

- Photodegradation :

Comparative Reactivity with Analogs

The dichloro and bromophenyl groups confer distinct reactivity compared to analogs:

Table 3: Reactivity Comparison with Structural Analogs

| Compound | Bromine Reactivity | Chlorine Reactivity | Sulfonylation Yield (%) |

|---|---|---|---|

| 4-(3-Bromophenyl)-6,8-dichloro-2-Me-THIQ | High | Low | 84 |

| 6-Chloro-2-Me-1-(3-BrPh)-isoquinoline | Moderate | None | 62 |

| 4-Ph-6-Cl-2-Me-THIQ | None | Moderate | 58 |

Aplicaciones Científicas De Investigación

Biological Activities

Research has indicated that 4-(3-Bromophenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline exhibits various biological activities:

-

Anticancer Activity :

- Studies have shown that compounds with similar isoquinoline structures possess anticancer properties. The presence of halogen atoms (bromine and chlorine) can enhance the cytotoxic effects against different cancer cell lines.

- A case study demonstrated that derivatives of tetrahydroisoquinoline could inhibit tumor growth in xenograft models, suggesting potential for further development as anticancer agents.

-

Antimicrobial Properties :

- Preliminary investigations indicate that this compound may exhibit antimicrobial activity against certain bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

-

Neuroprotective Effects :

- Isoquinoline derivatives are known for their neuroprotective properties. Research suggests that this compound could be beneficial in treating neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress.

Case Studies

Several case studies highlight the applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated significant reduction in tumor size in xenograft models with a similar isoquinoline derivative. |

| Study 2 | Antimicrobial Activity | Exhibited inhibition against Gram-positive bacteria with a minimum inhibitory concentration (MIC) comparable to standard antibiotics. |

| Study 3 | Neuroprotection | Showed protective effects on neuronal cells exposed to oxidative stress in vitro assays. |

Future Perspectives

Given its promising biological activities, further research is warranted to explore:

- Mechanistic Studies : Understanding the precise mechanisms underlying its biological effects will aid in optimizing its structure for enhanced activity.

- Clinical Trials : Initiating clinical trials to evaluate safety and efficacy in humans will be crucial for its development as a therapeutic agent.

- Formulation Development : Investigating suitable formulations for improved bioavailability and targeted delivery could enhance therapeutic outcomes.

Mecanismo De Acción

The mechanism of action of 4-(3-Bromophenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism would depend on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

Similar Compounds

4-(3-Bromophenyl)-6,8-dichloro-1,2,3,4-tetrahydroisoquinoline: Similar structure but lacks the methyl group.

4-(3-Bromophenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroquinoline: Similar structure but lacks the isoquinoline framework.

Uniqueness

These substituents can significantly influence the compound’s chemical and biological properties, making it a valuable subject of study in various fields .

Actividad Biológica

4-(3-Bromophenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline (CAS No. 543737-10-6) is a synthetic compound belonging to the tetrahydroisoquinoline family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential applications in treating neurodegenerative diseases and as an antiviral agent. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

Molecular Formula: C16H14BrCl2N

Molecular Weight: 371.11 g/mol

IUPAC Name: this compound

Purity: 97%

Biological Activity Overview

The biological activities of tetrahydroisoquinoline derivatives are primarily attributed to their ability to interact with various biological targets. The following sections detail the specific activities associated with this compound.

Antiviral Activity

Recent studies have highlighted the antiviral potential of tetrahydroisoquinoline compounds. For instance:

- Study on SARS-CoV-2: A related compound demonstrated significant inhibition of SARS-CoV-2 replication in Vero E6 cells with an EC50 of approximately 3.15 μM and a selective index (SI) exceeding 63.49 . While specific data on the brominated derivative's antiviral efficacy is limited, structural similarities suggest comparable mechanisms may be present.

Neuroprotective Effects

Tetrahydroisoquinolines are known for their neuroprotective properties:

- Mechanism of Action: The neuroprotective effects are often linked to their ability to inhibit monoamine oxidase (MAO) enzymes and modulate neurotransmitter levels. Compounds in this class have shown promise in reducing oxidative stress and inflammation in neuronal cells .

Antimicrobial Activity

The antimicrobial properties of tetrahydroisoquinolines have also been explored:

- In Vitro Studies: Compounds similar to this compound have exhibited activity against various bacterial strains. The presence of halogen substituents like bromine and chlorine enhances the antimicrobial efficacy by increasing lipophilicity and membrane permeability .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of tetrahydroisoquinolines:

| Substituent | Effect on Activity |

|---|---|

| Bromine | Increases lipophilicity and antimicrobial activity |

| Chlorine | Enhances MAO-B inhibition and neuroprotective effects |

| Methyl | Modulates overall hydrophobicity |

The presence of bromine and chlorine atoms significantly affects the compound's interaction with biological targets, enhancing its pharmacological profile.

Case Studies

- Neuroprotective Study : A study involving various tetrahydroisoquinoline derivatives found that those with halogen substitutions exhibited improved neuroprotective effects in cellular models of neurodegeneration .

- Antiviral Efficacy : In a comparative study on novel heterocyclic compounds based on tetrahydroisoquinoline structures, certain derivatives showed promising results against viral infections like SARS-CoV-2 .

Propiedades

IUPAC Name |

4-(3-bromophenyl)-6,8-dichloro-2-methyl-3,4-dihydro-1H-isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrCl2N/c1-20-8-14(10-3-2-4-11(17)5-10)13-6-12(18)7-16(19)15(13)9-20/h2-7,14H,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJCWTVCXFOSCRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(C2=C(C1)C(=CC(=C2)Cl)Cl)C3=CC(=CC=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrCl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90625342 | |

| Record name | 4-(3-Bromophenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90625342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

543737-10-6 | |

| Record name | 4-(3-Bromophenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90625342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.